BenchChemオンラインストアへようこそ!

3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione

Kinase Inhibitor Selectivity Chemical Probe Negative Control

This 1,3-disubstituted azetidine is a verified weak inhibitor across a panel of 9 human tyrosine kinases (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK), with all IC50 values >50,000 nM [local evidence]. Its uniform lack of potent inhibition makes it a superior negative control for kinase selectivity profiling, outperforming simple vehicle controls. Use it as an inert standard to establish a zero-effect baseline or as a non-binding control in CETSA/DARTS target engagement assays. With a low molecular weight (343.78 g/mol) and >95% purity, it is a premium fragment for screening libraries. Order from verified suppliers to ensure experimental reproducibility.

Molecular Formula C13H14ClN3O4S
Molecular Weight 343.78
CAS No. 2034365-55-2
Cat. No. B2913414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS2034365-55-2
Molecular FormulaC13H14ClN3O4S
Molecular Weight343.78
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl
InChIInChI=1S/C13H14ClN3O4S/c1-8-2-3-10(4-11(8)14)22(20,21)16-6-9(7-16)17-12(18)5-15-13(17)19/h2-4,9H,5-7H2,1H3,(H,15,19)
InChIKeyXERCMRMYSCJANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione: A Distinctive Weak-Kinase-Binder Scaffold for Chemical Biology


3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034365-55-2) is a synthetic heterocyclic compound that combines an arylsulfonyl azetidine moiety with an imidazolidine-2,4-dione core. Publicly curated bioactivity data from ChEMBL and BindingDB characterize this compound as a consistently weak inhibitor across a panel of human tyrosine kinases (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK), with all reported IC50 values exceeding 50,000 nM [1]. This profile distinguishes it from potent kinase inhibitors and positions it as a potential negative control or selectivity-profiling tool in kinase research.

Why Generic Kinase Inhibitor Substitution Fails: The Critical Difference Between Potent Inhibition and Broad Weak Affinity


Procurement decisions for kinase inhibitors are typically driven by potency (IC50 <1 µM) and selectivity. Generic substitution assumes compounds within the same structural class exhibit similar biochemical activity. However, 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione defies this assumption: its IC50 values against nine human kinases are uniformly >50 µM [1], representing a >500-fold reduction in potency compared to reference kinase inhibitors like Staurosporine (e.g., IC50 ~7 nM for Src) [2]. Replacing this compound with a potent kinase inhibitor would completely alter the experimental outcome, making it unsuitable for applications requiring a weak or non-inhibitory kinase binder.

Quantitative Evidence Guide: 3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione vs. Kinase Inhibitor Comparators


Profoundly Attenuated Kinase Inhibition Across a Broad Panel Relative to Reference Inhibitors

The compound exhibits IC50 >50,000 nM against a panel of nine human kinases (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK) [1]. This represents a >5,000-fold lower potency than the broad-spectrum kinase inhibitor Staurosporine, which inhibits Src with an IC50 of ~7 nM under comparable ATP concentrations [2]. This extreme difference in potency is a crucial differentiator for studies requiring a non-inhibitory kinase binder.

Kinase Inhibitor Selectivity Chemical Probe Negative Control

Comprehensive Target Engagement Data Supporting a 'Non-Binder' Classification for Leukocyte Tyrosine Kinase (LTK)

The compound is classified as a 'poor or non-binder' for LTK by the Therapeutic Target Database (TTD), with an IC50 of ~50,000 nM [1]. This places it among only four compounds identified as poor binders for this target [1]. In contrast, other imidazolidine-2,4-dione derivatives have been developed as potent CK1 or BTK inhibitors with nanomolar IC50 values [2] [3]. This documented lack of activity against LTK is a specific, quantifiable property.

Target Engagement Chemical Probe LTK Biology

Structurally Novel 1,3-Disubstituted Azetidine Scaffold with High Synthetic Purity

The compound is built on a 1,3-disubstituted azetidine scaffold synthesized via condensation of an azetidine building block with sulfonylated carbamic acid methyl ester [1]. Commercial sources report a molecular formula of C13H14ClN3O4S and a molecular weight of 343.78 g/mol . The reported purity is typically >95%, which compares favorably to many custom-synthesized azetidine intermediates often available only at lower purities without extensive purification .

Medicinal Chemistry Scaffold Hopping Building Block

Unbiased Broad-Spectrum Weak Affinity Profile for Selectivity Panel Standardization

The compound's consistent IC50 >50,000 nM across nine kinases (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK) suggests a non-specific, very weak binding mode [1]. This is in stark contrast to compounds like Sunitinib, which shows potent inhibition of FLT3 (IC50 ~21 nM) and other kinases [2]. The uniform lack of potent inhibition makes this compound an ideal 'inert' standard for normalizing kinase selectivity panel data.

Kinase Profiling Selectivity Panel Assay Control

Application Scenarios for 3-[1-(3-Chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione


Negative Control for Cellular Kinase Activity Assays

The compound's consistently weak inhibition of a broad panel of kinases (IC50 >50 µM) [1] makes it an ideal negative control in cell-based assays designed to measure the effect of potent kinase inhibitors. Unlike DMSO vehicle controls, this compound controls for any non-specific effects of an organic molecule with similar physicochemical properties.

Standard for Kinase Selectivity Panel Baseline Normalization

Due to its lack of potent inhibition across nine distinct kinases (Src, RON, AXL, MET, FLT3, DDR1, Fyn, Lck, LTK) [1], this compound can serve as an inert standard to define the zero-effect baseline in commercial or in-house kinase selectivity panels, improving the accuracy of selectivity scores for novel inhibitors.

Chemical Probe for Target Engagement Validation Studies

The compound has been officially classified as a 'poor or non-binder' for Leukocyte Tyrosine Kinase (LTK) by the Therapeutic Target Database [2]. It can be used in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) assays as a non-binding control to validate target engagement of LTK by more potent molecules.

Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The 1,3-disubstituted azetidine scaffold is structurally novel and synthetically accessible [3]. Its low molecular weight (343.78 g/mol) and commercial availability with high purity (>95%) make it a high-quality starting point for fragment-based screening libraries aimed at identifying new kinase-binding chemotypes.

Quote Request

Request a Quote for 3-[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.